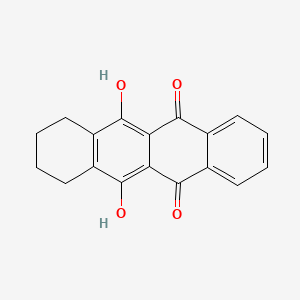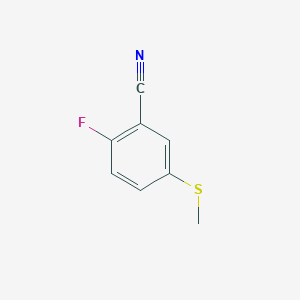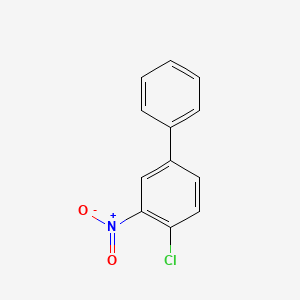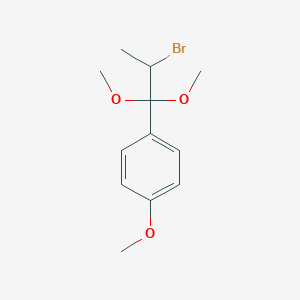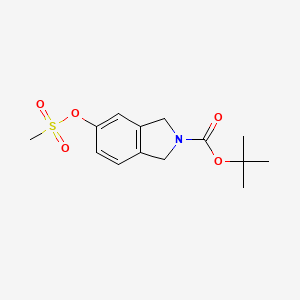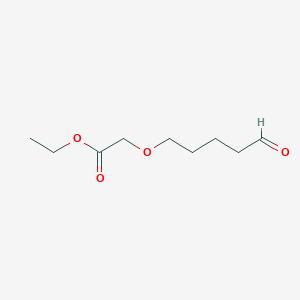
ethyl 2-((5-oxopentyl)oxy)acetate
描述
ethyl 2-((5-oxopentyl)oxy)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is used in various chemical processes and has applications in multiple fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
ethyl 2-((5-oxopentyl)oxy)acetate can be synthesized through esterification reactions. One common method involves the reaction of 5-oxopentanoic acid with ethyl alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
Industrial production of ethyl [(5-oxopentyl)oxy]acetate often employs continuous esterification processes. These processes utilize large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production.
化学反应分析
Types of Reactions
ethyl 2-((5-oxopentyl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Reagents such as sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 5-oxopentanoic acid
Reduction: 5-hydroxypentyl alcohol
Substitution: Various substituted esters depending on the nucleophile used
科学研究应用
ethyl 2-((5-oxopentyl)oxy)acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
作用机制
The mechanism of action of ethyl [(5-oxopentyl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes. For example, esterases catalyze the hydrolysis of the ester bond, resulting in the formation of the corresponding alcohol and acid. This reaction is crucial in various biological processes and industrial applications.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simpler ester with similar solvent properties.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Isopentyl acetate: Known for its banana-like smell, used in the food industry.
Uniqueness
ethyl 2-((5-oxopentyl)oxy)acetate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its longer carbon chain and additional functional groups make it more versatile in various chemical reactions compared to simpler esters like ethyl acetate.
属性
CAS 编号 |
106555-78-6 |
|---|---|
分子式 |
C9H16O4 |
分子量 |
188.22 g/mol |
IUPAC 名称 |
ethyl 2-(5-oxopentoxy)acetate |
InChI |
InChI=1S/C9H16O4/c1-2-13-9(11)8-12-7-5-3-4-6-10/h6H,2-5,7-8H2,1H3 |
InChI 键 |
YNJMSZLXVZTNQY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COCCCCC=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

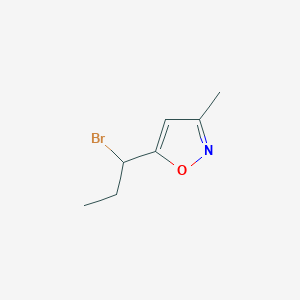
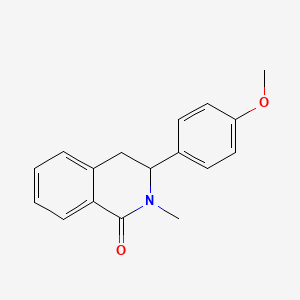
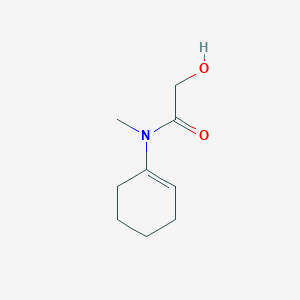
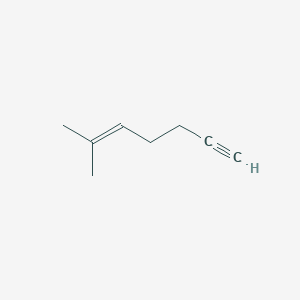
![6-chloro-N-[(1R)-1-(4-methylphenyl)ethyl]pyrazin-2-amine](/img/structure/B8650936.png)
![2-(Piperazin-1-yl)oxazolo[5,4-c]pyridine](/img/structure/B8650944.png)
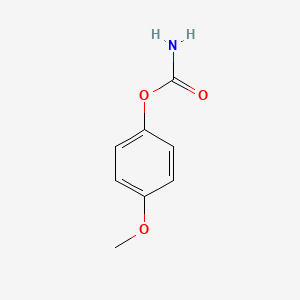
![3-Chloro-7-methylbenzo[b]thiophene](/img/structure/B8650957.png)

